molecular formula C11H11ClO2 B1394752 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde CAS No. 883519-07-1

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1394752
CAS No.: 883519-07-1
M. Wt: 210.65 g/mol
InChI Key: OLQNGTYJJIQJRJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at position 3 and a cyclopropylmethoxy group at position 4 of the aromatic ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its unique electronic and steric properties imparted by the cyclopropylmethoxy moiety and halogen substituent .

Properties

IUPAC Name

3-chloro-4-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNGTYJJIQJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-4-(cyclopropylmethoxy)benzoic acid.

    Reduction: 3-Chloro-4-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

4-(Cyclopropylmethoxy)benzaldehyde (S5)
  • Structure : Lacks the chlorine substituent at position 3.
  • Synthesis: Prepared via NaBH4 reduction of 4-(cyclopropylmethoxy)benzaldehyde (S6) in methanol, yielding a white solid with 99% efficiency .
3-Chloro-4-(difluoromethoxy)benzaldehyde
  • Structure : Replaces cyclopropylmethoxy with difluoromethoxy at position 4.
  • Properties : The difluoromethoxy group enhances electronegativity and metabolic stability, making it relevant in drug development (e.g., intermediates for PDE4 inhibitors like roflumilast) .
  • Applications : Greater resistance to enzymatic degradation compared to cyclopropylmethoxy derivatives .
3-Chloro-4-hydroxybenzaldehyde
  • Structure : Hydroxyl group instead of cyclopropylmethoxy at position 4.
  • Properties : Increased polarity and acidity (pKa ~8–10) due to the hydroxyl group, impacting solubility and hydrogen-bonding interactions .
4-Chloro-2-fluoro-3-methoxybenzaldehyde
  • Structure : Multiple halogen (Cl, F) and methoxy substituents.
  • Reactivity : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to specific positions, contrasting with the steric hindrance of cyclopropylmethoxy in the parent compound .
  • Hazards : Classified with H315 (skin irritation) and H319 (eye irritation), indicating higher acute toxicity compared to 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde .

Physicochemical Properties

Property This compound 4-(Cyclopropylmethoxy)benzaldehyde 3-Chloro-4-hydroxybenzaldehyde
Molecular Weight (g/mol) 214.66 178.20 156.57
LogP ~2.8 (estimated) ~2.1 ~1.5
Solubility Low in water, high in DCM/THF Moderate in polar solvents High in polar solvents
Melting Point Not reported 99% purity as solid 242–245°C

Key Insights :

  • The cyclopropylmethoxy group increases lipophilicity (LogP) compared to hydroxyl or methoxy substituents, enhancing membrane permeability in drug candidates .
  • Chlorine at position 3 further elevates LogP and may improve binding to hydrophobic enzyme pockets .

Biological Activity

Overview

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde (CAS No. 883519-07-1) is an aromatic aldehyde characterized by the presence of a chloro group and a cyclopropylmethoxy substituent on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated using the CellTiter 96® Aqueous One Solution Cell Proliferation Assay, which assesses cell viability based on metabolic activity. The IC50 values for this compound were determined across different cell lines, indicating its potency in inhibiting cell growth.

Cell Line IC50 (µM)
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)11.5

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies showed that treatment with this compound reduced the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The presence of the chloro group may enhance its electrophilic reactivity, allowing it to form adducts with nucleophilic sites on proteins, thereby modulating their activity.

Case Studies and Research Findings

  • Cytotoxicity Study : A comprehensive study published in Pharmaceutical Research demonstrated that derivatives of benzaldehyde, including this compound, showed varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the structure-activity relationship, indicating that modifications to the benzene ring significantly influenced biological activity .
  • Anti-inflammatory Effects : In a study focusing on respiratory diseases, compounds similar to this compound were evaluated for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammation. The findings suggested that these compounds could reduce inflammation in models of chronic obstructive pulmonary disease (COPD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 2
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